molecular formula C8H15NO5 B12578533 Paracetamol trihydrate CAS No. 478080-38-5

Paracetamol trihydrate

Cat. No.: B12578533
CAS No.: 478080-38-5
M. Wt: 205.21 g/mol
InChI Key: XVSQSTJDSNGBAY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of paracetamol typically involves three main steps starting from phenol:

    Nitration of Phenol: Phenol is nitrated to produce a mixture of ortho- and para-nitrophenol. This is achieved by adding phenol to a mixture of sodium nitrate and sulfuric acid at low temperatures.

    Reduction of Nitro Group: The nitro group in para-nitrophenol is reduced to an amino group, forming para-aminophenol. This reduction is commonly carried out using hydrogen gas in the presence of a metal catalyst.

    Acetylation: Para-aminophenol is then acetylated using acetic anhydride to produce paracetamol

Industrial Production Methods: In industrial settings, paracetamol is produced through a similar process but on a larger scale. The key steps involve:

Chemical Reactions Analysis

Types of Reactions: Paracetamol trihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: NAPQI.

    Reduction: Para-aminophenol.

    Substitution: Paracetamol

Scientific Research Applications

Paracetamol trihydrate has a wide range of applications in scientific research:

Mechanism of Action

Paracetamol exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. Paracetamol is also thought to inhibit myeloperoxidase, reducing the formation of inflammatory oxidants .

Comparison with Similar Compounds

Uniqueness: Paracetamol is unique in its selective inhibition of COX enzymes under low peroxide conditions, making it less likely to cause gastrointestinal side effects compared to NSAIDs. Its trihydrate form offers potential advantages in pharmaceutical formulations due to its crystalline stability .

Biological Activity

Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic medication. Its trihydrate form has garnered attention due to its unique physical properties and biological activities. This article delves into the biological activity of paracetamol trihydrate, focusing on its mechanisms of action, pharmacokinetics, potential therapeutic applications, and associated risks.

Paracetamol's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. However, recent studies suggest that it may also interact with a variant enzyme known as COX-3, which plays a role in thermoregulation and analgesia. The inhibition of these enzymes leads to decreased production of prostaglandins, which are mediators of pain and fever .

Key Findings:

  • Inhibition of COX Enzymes : Paracetamol has been shown to inhibit COX-2 activity significantly, comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Thermoregulatory Effects : Paracetamol induces hypothermia by mechanisms not fully understood but may involve peripheral metabolic rate reduction and enhanced heat loss .
  • Metabolite Activity : The metabolite N-acetyl-p-benzoquinone imine (NAPQI) has been implicated in paracetamol's analgesic effects through activation of TRPA1 and TRPV1 channels in pain pathways .

Pharmacokinetics

Paracetamol is rapidly absorbed in the gastrointestinal tract and is extensively metabolized in the liver. The majority is conjugated to glucuronide and sulfate forms for excretion, while a small percentage is oxidized to NAPQI. This metabolic pathway is crucial for understanding both its therapeutic effects and potential toxicity .

Table 1: Pharmacokinetic Profile of Paracetamol

ParameterValue
Bioavailability~70%
Peak Plasma Concentration30-60 minutes post-dose
Half-life1-3 hours
Primary MetabolitesGlucuronide, Sulfate
Toxic MetaboliteNAPQI

Therapeutic Applications

Paracetamol is primarily used for:

  • Pain Relief : Effective against mild to moderate pain such as headaches, muscle aches, and arthritis.
  • Fever Reduction : Commonly used to reduce fever in various populations, including children and older adults.

Case Studies

  • Elderly Population : A study highlighted the need for evidence-based dosing in older adults due to altered pharmacokinetics leading to increased risk of hepatotoxicity at standard doses .
  • Hepatotoxicity Risks : Research indicates that even normal therapeutic doses can lead to liver damage in individuals with depleted glutathione levels, emphasizing the importance of monitoring liver function in at-risk populations .

Safety Profile and Risks

While paracetamol is generally considered safe at therapeutic doses, there are notable risks associated with its use:

  • Hepatotoxicity : Overdose or chronic use can lead to acute liver failure due to excessive accumulation of NAPQI when glutathione stores are insufficient .
  • Adverse Effects in Special Populations : Older adults may experience altered drug metabolism leading to increased susceptibility to adverse effects .

Properties

CAS No.

478080-38-5

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

N-(4-hydroxyphenyl)acetamide;trihydrate

InChI

InChI=1S/C8H9NO2.3H2O/c1-6(10)9-7-2-4-8(11)5-3-7;;;/h2-5,11H,1H3,(H,9,10);3*1H2

InChI Key

XVSQSTJDSNGBAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.O.O.O

Origin of Product

United States

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